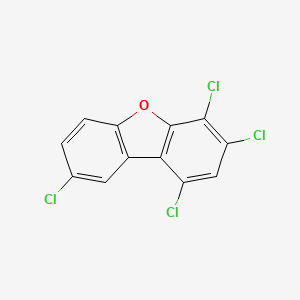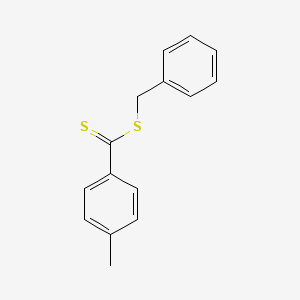
Propylmalondialdehyde
Vue d'ensemble
Description
Propylmalondialdehyde is an organic compound that belongs to the class of β-dicarbonyls. It is a highly reactive compound that occurs as the enol form. This compound is a physiological metabolite and a marker for oxidative stress. It is a colorless liquid and is known for its reactivity, especially in the context of lipid peroxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylmalondialdehyde can be synthesized through various methods. One common method involves the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an acidic medium, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade the lipids, resulting in the formation of this compound as a by-product.
Analyse Des Réactions Chimiques
Types of Reactions
Propylmalondialdehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Leads to the formation of carboxylic acids.
Reduction: Results in the formation of primary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a marker for oxidative stress.
Biology: It serves as a biomarker for lipid peroxidation and oxidative damage in cells.
Medicine: It is studied for its role in various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Propylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It forms covalent adducts with proteins, DNA, and other biomolecules, leading to the formation of advanced lipoxidation end-products. These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malondialdehyde: A closely related compound that also serves as a marker for oxidative stress.
4-Hydroxynonenal: Another product of lipid peroxidation with similar reactivity.
Acrolein: A reactive aldehyde formed during lipid peroxidation.
Uniqueness
Propylmalondialdehyde is unique due to its specific structure and reactivity. Unlike malondialdehyde, it has a propyl group, which influences its reactivity and the types of adducts it forms with biomolecules. This makes it a valuable compound for studying specific pathways of oxidative stress and lipid peroxidation.
Propriétés
IUPAC Name |
2-propylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVPFUZVSWMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593306 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-36-0 | |
| Record name | Propylpropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)










![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)


